Cocaine hydrochloride

Beschreibung

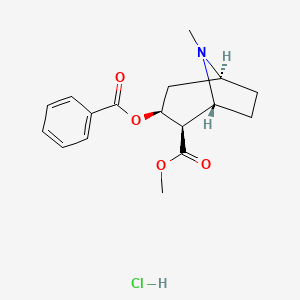

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVDUKEQYOJNR-VZXSFKIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-36-2 (Parent) | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048903 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-21-4 | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Chemical Discovery and Early Scientific Investigations of Cocaine Hydrochloride

Isolation from Erythroxylum coca Leaf and Initial Chemical Characterization

The tale of cocaine's isolation begins with the leaves of the Erythroxylum coca plant, indigenous to the Andean regions of South America. globalmedicine.co.ukeuropa.euwikipedia.org For millennia, local populations chewed these leaves for their stimulant properties. globalmedicine.co.ukdrugfreeworld.org It wasn't until the mid-19th century that European scientists began to unlock the chemical secrets held within the coca leaf.

In 1855, the German chemist Friedrich Gaedcke was the first to isolate the active alkaloid from coca leaves, which he named "erythroxyline". globalmedicine.co.ukwikipedia.org However, this extract was impure. wikipedia.org The task of obtaining a pure, crystalline form of the compound fell to Albert Niemann, a graduate student at the University of Göttingen. wikipedia.orgsalon.com In 1859, using a more refined purification process, Niemann successfully isolated and crystallized the primary alkaloid, which he named "cocaine". drugfreeworld.orgwikipedia.org He published his findings in his 1860 PhD dissertation, "Über eine neue organische Base in den Cocablättern" (On a New Organic Base in the Coca Leaves). globalmedicine.co.ukwikipedia.org

Niemann's initial characterization of cocaine included noting its white crystalline appearance and the numbing effect it produced on the tongue. salon.comrecovery.org Tragically, Niemann died in 1861, and his work was continued by his colleague, Wilhelm Lossen. wikipedia.orgsalon.com

Albert Niemann's successful isolation of cocaine in 1859 was a pivotal moment. drugfreeworld.orgwikipedia.org Working under the direction of Professor Friedrich Wöhler, Niemann was provided with a significant quantity of coca leaves brought to Germany by Karl von Scherzer. wikipedia.orgsalon.com Niemann's process yielded the pure alkaloid, allowing for more detailed chemical analysis. wikipedia.org

Following Niemann's death, Wilhelm Lossen took up the mantle of investigating this new compound. salon.comnih.gov In 1862, Lossen was the first to determine the correct molecular formula for cocaine: C₁₇H₂₁NO₄. rsc.orgkarger.com This was a crucial step forward from Niemann's initial, incorrect formula of C₃₂H₂₀NO₈ (recalculated today as C₁₆H₂₀NO₄), which was likely based on different atomic mass values used at the time. rsc.org Lossen's work laid the essential groundwork for understanding the elemental composition of the cocaine molecule. salon.comnih.gov

| Scientist(s) | Year | Key Contribution |

| Friedrich Gaedcke | 1855 | First to isolate an impure alkaloid from coca leaves, which he named "erythroxyline". globalmedicine.co.ukwikipedia.org |

| Albert Niemann | 1859-1860 | Successfully isolated and purified cocaine in crystalline form. drugfreeworld.orgwikipedia.org He also named the compound "cocaine" and described its numbing properties. globalmedicine.co.uksalon.com |

| Wilhelm Lossen | 1862-1865 | Determined the correct molecular formula of cocaine as C₁₇H₂₁NO₄. rsc.orgkarger.com He also discovered that hydrolysis of cocaine yielded benzoic acid and a new substance he named ecgonine (B8798807). rsc.org |

Evolution of Early Scientific Understanding of Cocaine's Chemical Structure

The determination of cocaine's molecular formula by Lossen was just the beginning. The next challenge for chemists was to unravel its complex structural formula, a task that would take over three decades. rsc.org

A significant breakthrough came when it was discovered that hydrolyzing cocaine with dilute hydrochloric acid produced benzoic acid and another crystalline substance. rsc.org Lossen named this new compound "ecgonine," derived from the Greek word ekgonos, meaning "descendant". rsc.org Further experiments in 1885 confirmed that this hydrolysis also produced methanol (B129727). rsc.org This led to the understanding that cocaine was a double ester. rsc.org

Chemists deduced that ecgonine contained both a hydroxyl (-OH) group, which was esterified with benzoic acid, and a carboxyl (-COOH) group, which was esterified with methanol. rsc.org In 1888, Alfred Einhorn's work demonstrated that cocaine formed a quaternary ammonium (B1175870) salt when treated with methyl iodide, indicating the presence of a tertiary amine in the molecule. rsc.org

The core of the cocaine molecule, a bicyclic structure known as a tropane (B1204802), proved to be a significant puzzle. salon.comrsc.org Research on tropine, a related compound derived from atropine, ran in parallel and provided crucial clues. rsc.org In 1887, heating tropane with zinc dust produced 2-ethyl pyridine (B92270), revealing that a reduced pyridine ring was part of the tropane structure. rsc.org

The final elucidation of cocaine's complete structure and its first total synthesis were achieved by Richard Willstätter in 1898. salon.comwikipedia.org This monumental work confirmed the complex, bicyclic nature of the molecule and the precise arrangement of its atoms. salon.comnih.gov Willstätter's synthesis started from tropinone (B130398), an intermediate that had also been a key focus in the structural studies. wikipedia.orgnih.gov

| Year | Researcher(s) | Discovery/Contribution |

| 1862 | Wilhelm Lossen | Hydrolysis of cocaine yields benzoic acid and ecgonine. rsc.org |

| 1885 | (Unspecified) | Confirmed that methanol is also a product of cocaine hydrolysis. rsc.org |

| 1888 | Alfred Einhorn | Showed that cocaine contains a tertiary amine. rsc.org |

| 1898 | Richard Willstätter | Elucidated the complete chemical structure of cocaine and achieved its first total synthesis. salon.comwikipedia.org |

Synthetic Pathways of Cocaine Hydrochloride

Natural Precursors and Biosynthesis Research

The natural production of cocaine occurs in plants of the Erythroxylum genus, most notably Erythroxylum coca. numberanalytics.com The biosynthesis is a complex, multi-step enzymatic process that begins with simple amino acid precursors. numberanalytics.comwikipedia.org Research has identified L-ornithine and L-arginine as the primary starting materials for the construction of the characteristic tropane (B1204802) ring of cocaine. wikipedia.orgnih.gov

The biosynthetic pathway commences with the decarboxylation of either ornithine or arginine to produce putrescine. wikipedia.orgpnas.org In plants, ornithine is directly converted to putrescine via the enzyme ornithine decarboxylase (ODC). nih.gov Alternatively, arginine can be decarboxylated to agmatine (B1664431) by arginine decarboxylase (ADC), which is then converted to putrescine. wikipedia.orgnih.gov The levels of both ODC and ADC transcripts are highest in the young leaves and buds of the coca plant, which are also the primary sites of cocaine biosynthesis. nih.govpnas.org

Following the formation of putrescine, a series of enzymatic reactions lead to the formation of the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgnih.gov This cation then undergoes a Mannich-like reaction with a two-carbon unit derived from acetyl-CoA, followed by a Claisen condensation, to assemble the bicyclic tropane core. wikipedia.org

Recent research has elucidated the later steps of the pathway, identifying key enzymes such as methylecgonone reductase (MecgoR) and cocaine synthase. pnas.orgscitechdaily.comnih.gov MecgoR, an aldo-keto reductase, catalyzes the reduction of methylecgonone to methylecgonine (B8769275). scitechdaily.com This is a significant finding as it demonstrates an independent evolutionary origin of tropane alkaloid biosynthesis in Erythroxylaceae compared to the Solanaceae family, which utilizes a different class of enzymes for a similar chemical transformation. pnas.orgscitechdaily.com The final step involves the benzoylation of methylecgonine, catalyzed by cocaine synthase, which utilizes benzoyl-CoA as the acyl donor. nih.gov The benzoyl moiety itself is derived from phenylalanine via cinnamic acid. wikipedia.org

The entire biosynthetic process, from initial precursors to the final cocaine molecule, occurs predominantly in the young leaves of the E. coca plant. pnas.orgnih.gov This is in contrast to the biosynthesis of other tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570) in the Solanaceae family, which primarily occurs in the roots. nih.govpnas.org

Table 1: Key Enzymes in Cocaine Biosynthesis

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Ornithine Decarboxylase | ODC | Catalyzes the decarboxylation of ornithine to putrescine. nih.gov |

| Arginine Decarboxylase | ADC | Catalyzes the decarboxylation of arginine to agmatine. nih.gov |

| Methylecgonone Reductase | MecgoR | Reduces methylecgonone to methylecgonine. scitechdaily.com |

| Cocaine Synthase | - | Catalyzes the final esterification of methylecgonine with a benzoyl group. nih.gov |

| Cytochrome P450 EnCYP81AN15 | EnCYP81AN15 | Mediates the oxidative cyclization of S-MPOA to form the tropane skeleton. nih.govacs.org |

Total Chemical Synthesis Approaches

The complete laboratory synthesis of cocaine hydrochloride has been a significant challenge and a landmark achievement in organic chemistry. These synthetic routes aim to construct the complex tropane skeleton from simple, commercially available starting materials.

Willstätter's Landmark Synthesis

The first successful total synthesis of cocaine was reported by Richard Willstätter in 1923. This groundbreaking work was crucial in confirming the structure of cocaine. Willstätter's synthesis started from tropinone (B130398), a key intermediate with the core tropane ring structure. The synthesis involved the reduction of tropinone to tropine, followed by a series of esterification and resolution steps to obtain the correct stereochemistry of the final cocaine molecule. While historically significant, this synthesis was lengthy and low-yielding.

Tropane Alkaloid Core Synthesis: 2-Carbomethoxytropinone as a Key Intermediate

Modern synthetic strategies often focus on the efficient construction of the tropane alkaloid core. A key intermediate in many of these approaches is 2-carbomethoxytropinone. This compound contains the essential bicyclic structure of the tropane ring and the carbomethoxy group at the C-2 position, which is present in cocaine. The synthesis of 2-carbomethoxytropinone itself can be achieved through various methods, including intramolecular cyclization reactions. Once obtained, 2-carbomethoxytropinone can be stereoselectively reduced and then benzoylated to yield cocaine.

Mannich Condensation and Related Methodologies

A more efficient and biomimetic approach to the tropane skeleton was developed by Robert Robinson, inspired by the presumed biosynthetic pathway. rsc.org This method involves a one-pot reaction that mimics the Mannich condensation believed to occur in the plant. The Robinson-Schöpf synthesis utilizes succinaldehyde, methylamine, and acetonedicarboxylic acid to construct the tropinone ring system in a single step. This elegant synthesis was a significant advancement, providing much higher yields than Willstätter's original route. Subsequent modifications and related methodologies have further refined this approach, making it a cornerstone in the synthesis of tropane alkaloids.

Illicit Production Methods and Chemical Transformations

The clandestine production of this compound from coca leaves involves a series of chemical extractions and transformations. These methods are distinct from total chemical synthesis and focus on isolating the naturally produced cocaine and converting it into its hydrochloride salt.

Conversion of Cocaine Base to this compound

The initial step in illicit production is the extraction of cocaine and other alkaloids from the coca leaves, typically using an organic solvent like kerosene (B1165875) or gasoline. This process yields a crude product known as cocaine paste or "basuco," which contains a mixture of cocaine base, other coca alkaloids, and residual extraction chemicals. wikipedia.org

To purify the cocaine, the paste is treated with an acid, such as sulfuric acid, to form the water-soluble sulfate (B86663) salt. This allows for the removal of non-alkaloidal impurities. The solution is then basified, often with ammonia (B1221849) or sodium carbonate, to precipitate the cocaine base (freebase). The precipitated cocaine base is then collected and can be further purified.

The final step is the conversion of the purified cocaine base into this compound. This is achieved by dissolving the cocaine base in a suitable organic solvent, such as diethyl ether or acetone, and then adding hydrochloric acid. The this compound, being insoluble in these solvents, precipitates out as a white crystalline powder. This salt form is more stable and water-soluble than the freebase, making it suitable for certain methods of administration.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₂₂ClNO₄ |

| Cocaine | C₁₇H₂₁NO₄ |

| L-ornithine | C₅H₁₂N₂O₂ |

| L-arginine | C₆H₁₄N₄O₂ |

| Putrescine | C₄H₁₂N₂ |

| Agmatine | C₅H₁₄N₄ |

| N-methyl-Δ¹-pyrrolinium | C₅H₁₀N⁺ |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |

| Methylecgonone | C₁₀H₁₅NO₃ |

| Methylecgonine | C₁₀H₁₇NO₃ |

| Benzoyl-CoA | C₂₈H₃₈N₇O₁₇P₃S |

| Phenylalanine | C₉H₁₁NO₂ |

| Cinnamic acid | C₉H₈O₂ |

| Tropinone | C₈H₁₃NO |

| 2-Carbomethoxytropinone | C₁₀H₁₅NO₃ |

| Succinaldehyde | C₄H₆O₂ |

| Methylamine | CH₅N |

| Acetonedicarboxylic acid | C₅H₆O₅ |

| Kerosene | Mixture |

| Gasoline | Mixture |

| Sulfuric acid | H₂SO₄ |

| Ammonia | NH₃ |

| Sodium carbonate | Na₂CO₃ |

| Diethyl ether | (C₂H₅)₂O |

| Acetone | C₃H₆O |

| Hydrochloric acid | HCl |

| Hyoscyamine | C₁₇H₂₃NO₃ |

| Scopolamine | C₁₇H₂₁NO₄ |

| S-MPOA | C₁₀H₁₇NO₃ |

Solvent Profiles and By-product Analysis in Illicit Synthesis

The chemical profile of illicitly produced this compound is significantly influenced by the solvents used during its synthesis and the various by-products that are either carried over from the raw material or formed during the manufacturing process. Forensic analysis of these compounds provides valuable intelligence on production methodologies and geographical origins.

The conversion of cocaine base to this compound involves dissolving the base in a solvent before precipitation with hydrochloric acid. europa.euresearchgate.net The choice of solvents can vary depending on availability, cost, and regional practices. unodc.org Analysis of the final product often reveals occluded solvents trapped within the crystal matrix of the this compound. nih.gov These residual solvents can be identified using techniques such as static headspace-gas chromatography-mass spectrometry (HS-GC-MS). nih.govpolicija.si

Research has shown that the profile of these trapped solvents in seized samples can point to shifts in manufacturing trends. For instance, a notable increase in the use of ethyl acetate (B1210297) has been observed in some samples, suggesting a change in solvent availability or preference in production regions like Colombia. dea.gov While a wide variety of solvents have been identified, some are more prevalent than others.

A study of South American commercial solvents and their use in illicit this compound production identified a range of potential chemicals. nih.gov The analysis of seized samples often reveals a more limited, but consistent, profile of the most commonly employed solvents.

Research Findings on Solvent Profiles

Forensic programs, such as the Cocaine Signature Program (CSP), systematically analyze seized this compound to identify trends in processing solvents. Data from such programs indicate that while minor year-to-year fluctuations occur, certain solvents are consistently identified as predominant in a large percentage of samples.

Table 1: Predominant Occluded Solvents in Cocaine HCl Samples (2018-2022) Source: Cocaine Signature Program Report, CY 2022. dea.gov

| Solvent | 2018 | 2019 | 2020 | 2021 | 2022 |

| Acetone | 83% | 85% | 85% | 84% | 82% |

| Ethyl Acetate | 11% | 15% | 17% | 18% | 20% |

| n-Propyl Acetate | 2% | 1% | <1% | <1% | <1% |

| Toluene | 2% | 2% | 2% | 2% | 2% |

| Other | 2% | <1% | <1% | <1% | <1% |

This data illustrates a consistent primary reliance on acetone, with a gradual increase in the prevalence of ethyl acetate. dea.gov The analysis of residual solvents can be a powerful tool to link different production batches, as the solvent profile may show less variation than the alkaloid profile across batches from the same manufacturer. au.dk Solvents commonly encountered in this compound products include acetone, benzene, chloroform, diethyl ether, ethanol (B145695), ethyl acetate, hexane, isobutanol, isopropyl acetate, methylene (B1212753) chloride, methyl ethyl ketone (MEK), n-propyl acetate, and toluene. unodc.org

By-product and Impurity Analysis

The impurity profile of illicit this compound is complex, comprising compounds from three main sources:

Alkaloids naturally present in the coca leaf that are not fully removed during processing. unodc.org

By-products generated through chemical modification of cocaine or other alkaloids during the manufacturing process. unodc.orgforensicsciencereview.com

Degradation products resulting from storage conditions like heat and humidity. unodc.org

The primary alkaloid in the coca leaf is cocaine, but other minor alkaloids are also present, such as cis- and trans-cinnamoylcocaine (B1231261) and various truxillines. researchgate.net These related alkaloids can be carried through the extraction and conversion processes and are frequently identified in final samples. sci-hub.se

Furthermore, the reagents used in the synthesis can react to form unique by-products. For example, the use of oxidizing agents like potassium permanganate (B83412) to remove impurities can lead to the formation of new compounds. europa.eunih.gov Research has identified diastereomeric 2,3-dihydroxy-3-phenylpropionylecgonine methyl esters as impurities resulting from the oxidation of cinnamoylcocaines, indicating specific modifications in processing procedures. nih.gov Other identified by-products can include N-norcocaine and N-benzoylnorecgonine methyl ester. nih.gov In some cases, incomplete conversion of cocaine base to the hydrochloride salt results in the presence of both forms in the final product. unodc.org

Table 2: Common By-products and Impurities in Illicit this compound Source: Compiled from multiple forensic science reports. researchgate.netsci-hub.senih.govnih.gov

| Compound Category | Specific Compound Examples |

| Coca Alkaloids | cis-Cinnamoylcocaine |

| trans-Cinnamoylcocaine | |

| α-Truxilline | |

| β-Truxilline | |

| Oxidation By-products | (2R,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester |

| (2S,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester | |

| (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester | |

| (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester | |

| Other Manufacturing By-products | N-norcocaine |

| N-benzoylnorecgonine methyl ester | |

| Methyl benzoate | |

| Degradation Products | Ecgonine (B8798807) methyl ester |

| Ecgonine |

The comprehensive analysis of these solvent and by-product profiles is a cornerstone of forensic drug intelligence, enabling law enforcement and scientific communities to monitor and understand the dynamics of the illicit cocaine market. nih.gov

Molecular Structure, Stereochemistry, and Conformational Analysis of Cocaine Hydrochloride

Chemical Architecture of the Tropane (B1204802) Alkaloid Skeleton

The fundamental framework of cocaine is the tropane skeleton, a bicyclic organic compound characterized by an azabicyclo[3.2.1]octane system. oup.compnas.org This structure consists of a piperidine (B6355638) (a six-membered nitrogen-containing ring) and a pyrrolidine (B122466) (a five-membered nitrogen-containing ring) fused together, sharing a nitrogen atom and two carbon atoms. nih.govresearchgate.net Specifically, the tropane moiety in cocaine is a derivative of 3α-tropanole, also known as tropine. nih.gov This bicyclic system imparts a significant degree of rigidity to the molecule. iucr.org The hydrochloride salt form results from the protonation of the tertiary amine nitrogen in the tropane ring. nih.govsemanticscholar.org

Stereoisomerism and Diastereomers: Cocaine, Pseudococaine (B1200434), Allococaine, Allopseudococaine

Cocaine's molecular structure contains four chiral centers, which are specific carbon atoms (C1, C2, C3, and C5) bonded to four different groups. scielo.org.zaresearchgate.net This chirality gives rise to multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. While theoretically, 16 stereoisomers are possible, only eight are sterically stable due to the requirement that C1 and C5 must have opposite R-S configurations. scielo.org.zaresearchgate.net

These eight stereoisomers consist of four pairs of enantiomers (non-superimposable mirror images). The four diastereomers (stereoisomers that are not mirror images of each other) are known as cocaine, pseudococaine, allococaine, and allopseudococaine. scielo.org.zanih.gov Each of these has a corresponding enantiomer (e.g., R-cocaine and S-cocaine). scielo.org.za The naturally occurring form is (-)-cocaine. researchgate.net The relative arrangement of the methoxycarbonyl and benzoyloxy groups determines the specific diastereomer. scielo.org.za For instance, in cocaine and allopseudococaine, these two bulky groups are in the same α or β position, leading to greater steric hindrance and lower stability compared to pseudococaine and allococaine, where they are in opposite positions. scielo.org.za

| Diastereomer | Relative Stability | Key Structural Feature |

|---|---|---|

| Pseudococaine | Most Stable | Methoxycarbonyl and benzoyloxy groups in opposite α and β positions. scielo.org.za |

| Allococaine | More Stable | Methoxycarbonyl and benzoyloxy groups in opposite α and β positions. scielo.org.za |

| Cocaine | Less Stable | Methoxycarbonyl and benzoyloxy groups in the same α or β position. scielo.org.za |

| Allopseudococaine | Least Stable | Methoxycarbonyl and benzoyloxy groups in the same α or β position, leading to significant steric hindrance. scielo.org.za |

Conformational Preferences and Dynamics in Solution

The six-membered piperidine ring within the tropane skeleton can theoretically exist in two principal conformations: a "chair" and a "boat" form. scielo.org.zalibretexts.org However, extensive experimental and theoretical studies have shown that the chair conformation is the more stable and preferred form for all cocaine isomers. scielo.org.zasciencemadness.orgresearchgate.net The boat conformation is energetically less favorable. scielo.org.za The stability of the chair form is supported by vicinal, geminal, and long-range coupling constants observed in NMR studies. sciencemadness.org X-ray crystallography of cocaine hydrochloride also confirms a chair conformation for the piperidine ring. cas.czsciencemadness.org

Within the preferred chair conformation of the piperidine ring, the N-methyl group can be oriented in one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). scielo.org.zanumberanalytics.comnumberanalytics.com The orientation of this group can be either syn (axial) or anti (equatorial) to the ethano bridge of the tropane system. sciencemadness.org In this compound, the chair conformation with an equatorial N-methyl group is generally considered the most stable and preferred arrangement. scielo.org.zacas.cz This preference is influenced by the solvent; for instance, in D2O, the equatorial isomer is dominant for this compound, while the axial isomer may also be present in less polar solvents like deuterated dichloromethane. cas.cz The equatorial position is generally less sterically hindered. numberanalytics.com

Chair-Boat Conformational Interconversion of the Piperidine Ring

Advanced Spectroscopic Methods for Structural Elucidation

A variety of advanced spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its molecular framework and stereochemistry. nih.govasme.orgmdma.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of cocaine and its isomers. asme.orgmdma.chazom.com Both ¹H and ¹³C NMR are used to determine the conformation of the piperidine ring and the orientation of the N-methyl group. sciencemadness.org

Proton NMR (¹H NMR) spectra show significant differences among the cocaine diastereomers, particularly in the chemical shifts of the C-3 proton. mdma.ch The coupling constants observed in ¹H NMR, such as J2,3 and J3,4, provide strong evidence for the chair conformation of the piperidine ring in all four diastereomers. sciencemadness.org For example, the narrowness of the signal for the C-3 proton in allococaine and allopseudococaine indicates it is in an equatorial position, which is consistent with a chair conformation. sciencemadness.org

X-ray Crystallography and Diffraction Studies

X-ray crystallography and X-ray powder diffraction (XRPD) are powerful techniques for elucidating the solid-state structure of crystalline compounds like this compound. cas.czfrontiersin.org Studies using these methods have been crucial in defining the conformation of the molecule in its crystalline form.

Crystallographic analyses of cocaine salts, including the hydrochloride and methiodide forms, have consistently shown that the tropane ring adopts a chair conformation. cas.czcdnsciencepub.com Specifically for this compound, these studies revealed that the N-methyl group prefers an equatorial position. cas.cz This chair conformation is a recurring structural motif observed in the solid state. cas.czscielo.org.za

Comparative studies between cocaine free base and this compound have highlighted distinct structural differences. In the free base, the piperidine ring carbon-nitrogen bonds are shorter (1.460(7) Å and 1.467(6) Å) compared to those in the hydrochloride salt (1.50(1) Å and 1.49(1) Å). cdnsciencepub.com Furthermore, the spatial orientations of the benzoyloxy and methoxycarbonyl substituents relative to the tropane ring differ significantly between the free base and its salts. cdnsciencepub.com

XRPD is also a valuable tool in forensic science for the identification of illicit drugs. frontiersin.orgnih.gov The diffraction pattern of this compound is unique and can be used to identify the substance in seized samples, even in the presence of adulterants. frontiersin.orgnih.gov For instance, in one study, all major peaks in a seized sample were attributed to this compound (PDF 00-030-1629), demonstrating the reliability of XRPD for identification. frontiersin.orgnih.gov However, it is noteworthy that in certain chemical reactions, such as with cobalt(II) thiocyanate, this compound can form a glassy, amorphous material that is unsuitable for single-crystal X-ray diffraction, posing challenges for crystallographic analysis in those contexts. chalmers.seresearchgate.net

| Bond | Cocaine Free Base Bond Length (Å) | This compound Bond Length (Å) |

|---|---|---|

| C(1)-N(1) | 1.460(7) | 1.50(1) |

| C(5)-N(1) | 1.467(6) | 1.49(1) |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism, Raman Optical Activity)

Chiroptical spectroscopic methods, which are highly sensitive to molecular stereochemistry, have been instrumental in studying the conformational landscape of this compound, particularly in solution. cas.czresearchgate.net These techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), provide detailed information that is often inaccessible through conventional spectroscopy. cas.czresearchgate.netdntb.gov.ua

A comprehensive study utilizing ECD, VCD, and ROA revealed that the predominant conformation of this compound in an aqueous solution is markedly different from the structure observed in its crystalline state. cas.czresearchgate.netnih.gov While X-ray crystallography shows a preference for a specific chair conformation, the molecule exhibits greater conformational flexibility in solution. cas.cznih.gov

The combination of these three chiroptical techniques, supported by computational modeling, has allowed for an unambiguous determination of the solution structure. cas.cz

Electronic Circular Dichroism (ECD) provides insights into the prevalent conformation of the cocaine cation in solution. cas.cz

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are vibrational optical activity methods that are considered highly reliable for determining the absolute configuration and conformation of chiral molecules. cas.czrsc.org ROA, in particular, has been shown to provide a larger number of well-resolved bands that are rich in structural information, making it especially sensitive to conformational changes. cas.cznih.gov

These advanced spectroscopic analyses demonstrate that chiroptical methods are exceptionally responsive to the subtle structural and conformational dynamics of this compound in solution. cas.czresearchgate.net The findings are consistent with the observation that cocaine adopts various conformations when bound to biological receptors. researchgate.netnih.gov

Computational Chemistry and Density Functional Theory (DFT) for Structural Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the molecular structure of this compound and interpreting complex spectroscopic data. cas.czscielo.org.zaresearchgate.net DFT calculations allow for the exploration of the potential energy surface of the molecule, the identification of stable conformers, and the simulation of various spectra to compare with experimental results. cas.czresearchgate.net

DFT studies have confirmed that for all isomers of cocaine, the chair conformation of the tropane ring is more stable than the boat conformation. scielo.org.za For this compound, the chair form with the N-methyl group in the equatorial position is the preferred geometry. cas.cz Computational analyses have been used to perform systematic conformer searches and to estimate the relative energies of these conformers. cas.cz

In conjunction with chiroptical spectroscopy, DFT has been used to simulate ECD, VCD, and ROA spectra. cas.czresearchgate.net The close agreement between the calculated and experimental spectra validates the structural models and provides a solid basis for interpretation. cas.cz For example, time-dependent DFT (TDDFT) has been employed to calculate electronic absorption and ECD spectra. cas.cz These simulations have helped to unambiguously show that the solution structure differs from the crystal geometry. cas.cz

Furthermore, DFT calculations have been used to investigate the chemical reactivity of cocaine isomers by computing properties such as hardness, softness, electrophilicity, and dipole moment. scielo.org.zaresearchgate.net These theoretical studies provide a deeper understanding of the molecule's stereochemical behavior and have shown that the naturally occurring R-cocaine isomer is higher in energy in the gas phase than the S-pseudococaine isomer. scielo.org.zaresearchgate.net

| Conformer | Relative Electronic Energy (ΔE) [kcal/mol] | Relative Gibbs Energy (ΔG) [kcal/mol] | Torsion Angle α2 (degrees) | Torsion Angle α4 (degrees) |

|---|---|---|---|---|

| I | 0.00 | 0.00 | -158.4 | -177.3 |

| II | 0.06 | 0.02 | -159.9 | -69.7 |

| III | 0.25 | 0.14 | -71.1 | -179.9 |

| IV | 0.43 | 0.31 | -72.2 | -71.2 |

Mechanisms of Action at the Molecular, Cellular, and Preclinical Levels

Neurotransmitter Transporter Interactions and Reuptake Inhibition

Cocaine hydrochloride exerts its primary influence by binding to and inhibiting the function of monoamine transporters. acnp.org These transporters are crucial for clearing neurotransmitters from the synaptic cleft, the space between neurons, thereby terminating their signaling. acnp.orgpatsnap.com By blocking this reuptake process, this compound artificially increases the concentration and duration of action of key neurotransmitters. acnp.orgpatsnap.compatsnap.com

The rewarding and reinforcing effects of cocaine are predominantly attributed to its potent inhibition of the dopamine (B1211576) transporter (DAT). nih.govcpn.or.kr Cocaine binds directly to the DAT, preventing the reuptake of dopamine from the synapse. frontiersin.orgdrugbank.com This blockade leads to a surge in extracellular dopamine levels, particularly in the brain's reward pathways, which is responsible for the feelings of euphoria and heightened energy associated with the compound. patsnap.compatsnap.com

The interaction between cocaine and the DAT is complex. Structural studies suggest that cocaine binds within the transporter, trapping it in an outward-facing conformation and physically obstructing the dopamine binding site. nih.govnih.gov This prevents the transporter from cycling and carrying dopamine back into the presynaptic neuron. nih.gov The affinity of cocaine for the DAT is a critical factor in its potency. jneurosci.org

In addition to its effects on the DAT, this compound also binds to and inhibits the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). patsnap.comdrugbank.com The blockade of SERT leads to an increase in synaptic serotonin, which can contribute to alterations in mood. patsnap.com Inhibition of NET results in elevated norepinephrine levels, causing increased arousal, alertness, and cardiovascular effects. patsnap.comnih.gov

Dopamine Transporter (DAT) Binding and Modulation

Impact on Synaptic Neurotransmission and Signal Transduction Pathways

The cocaine-induced elevation of synaptic neurotransmitters triggers a cascade of downstream signaling events within neurons. The prolonged stimulation of postsynaptic receptors, particularly dopamine receptors, initiates intracellular signal transduction pathways. patsnap.comfrontiersin.org

One of the key pathways affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. Activation of D1-like dopamine receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). jneurosci.org The phosphorylation of CREB is a critical step in initiating changes in gene expression that can lead to long-term adaptations in neuronal function. jneurosci.orgjneurosci.org

Another important signaling pathway modulated by cocaine is the extracellular signal-regulated kinase (ERK) pathway. jneurosci.orgjneurosci.org Cocaine administration leads to the activation of ERK in the striatum, a key brain region in the reward circuit. jneurosci.org Activated ERK can translocate to the nucleus and phosphorylate transcription factors, further influencing gene expression. jneurosci.org These signaling cascades ultimately alter synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory and is thought to be "hijacked" by drugs of abuse. jneurosci.org

Preclinical Pharmacological Investigations and Behavioral Paradigms

Preclinical studies using animal models are essential for understanding the behavioral effects of this compound and the underlying neurobiological mechanisms. These investigations often employ behavioral paradigms that measure the rewarding, reinforcing, and stimulant properties of the drug.

Commonly used behavioral paradigms include:

Locomotor Activity: Cocaine administration typically increases locomotor activity in rodents, and this sensitization, or increased response with repeated administration, is a widely studied phenomenon. nih.govnih.gov

Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. Animals will subsequently spend more time in the environment associated with the drug. frontiersin.org

Self-Administration: This model allows animals to learn to perform a specific action, such as pressing a lever, to receive an infusion of the drug. elifesciences.orgelifesciences.org It is considered a robust model of the reinforcing effects of drugs.

The brain's reward circuitry, particularly the mesolimbic dopamine pathway, is a primary target of cocaine. patsnap.com This pathway includes the ventral tegmental area (VTA), the nucleus accumbens (NAc), and the prefrontal cortex. nih.gov Cocaine's blockade of DAT in the NAc leads to a significant increase in dopamine levels, which is a key driver of its rewarding effects. acnp.orgbiorxiv.org

Within the NAc and the broader striatum, cocaine activates specific populations of neurons, often referred to as neuronal ensembles. biorxiv.orgresearchgate.net This activation can be identified by the induction of immediate-early genes (IEGs) like c-fos. jneurosci.org Repeated exposure to cocaine can lead to lasting changes in the excitability and synaptic strength of neurons within these ensembles. jneurosci.orgresearchgate.net For example, studies have shown that cocaine can alter the strength of glutamatergic synapses onto medium spiny neurons, the principal cell type in the NAc. jneurosci.org These cellular and molecular adaptations are thought to underlie the long-term behavioral changes associated with cocaine use. jneurosci.org

The elevated synaptic dopamine resulting from cocaine administration acts on different subtypes of dopamine receptors, primarily classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. nih.gov These receptor subtypes are often coupled to different intracellular signaling pathways and can have opposing effects.

D1-like receptors are generally considered to play a crucial role in mediating the rewarding and locomotor-stimulating effects of cocaine. nih.govbham.ac.uk Activation of D1 receptors is linked to the activation of the adenylyl cyclase and ERK signaling pathways. jneurosci.orgjneurosci.org

D2-like receptors have a more complex role. While they are also involved in the effects of cocaine, their modulation can sometimes counteract the effects of D1 receptor stimulation. nih.govnih.gov For instance, some studies suggest that D2 receptor activation may limit the rate of cocaine self-administration at high doses. nih.gov

Interactive Data Table: this compound Receptor and Transporter Interactions

| Target | Action | Effect |

| Dopamine Transporter (DAT) | Inhibitor | Blocks reuptake of dopamine, increasing its synaptic concentration. frontiersin.orgdrugbank.com |

| Serotonin Transporter (SERT) | Inhibitor | Blocks reuptake of serotonin, increasing its synaptic concentration. patsnap.comdrugbank.com |

| Norepinephrine Transporter (NET) | Inhibitor | Blocks reuptake of norepinephrine, increasing its synaptic concentration. patsnap.comdrugbank.com |

| D1-like Dopamine Receptors | Indirect Agonist | Mediates rewarding and locomotor-stimulating effects. nih.govbham.ac.uk |

| D2-like Dopamine Receptors | Indirect Agonist | Modulates the effects of D1 receptor stimulation and may limit self-administration at high doses. nih.govnih.gov |

Sigma Receptor (σ1R) Ligand Activity and Receptor Heteromerization

This compound acts as a ligand for sigma-1 receptors (σ1R), which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. frontiersin.org This interaction is distinct from its effects on monoamine transporters. Upon binding by ligands like cocaine, σ1R can dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other parts of the cell, where it modulates the function of various proteins, including ion channels and G-protein coupled receptors (GPCRs). frontiersin.org

A significant aspect of cocaine's interaction with σ1R involves the formation of heteromers with other receptors, notably dopamine receptors. frontiersin.orgfrontiersin.org Research has demonstrated that σ1R can form heteroreceptor complexes with both dopamine D1 and D2 receptors. frontiersin.org The binding of cocaine to these σ1R-D1R or σ1R-D2R heteromers can allosterically modulate the signaling of the dopamine receptor. frontiersin.org For instance, in cells expressing σ1R-D1R heteromers, cocaine has been shown to potentiate D1R-mediated activation of adenylyl cyclase. pnas.org This suggests that cocaine's effects are not solely due to increased dopamine in the synapse but also a direct modulation of dopamine receptor signaling through σ1R. pnas.org

Furthermore, the interaction of cocaine with σ1R can influence the function of other receptor systems through heteromerization. For example, σ1R can form complexes with corticotropin-releasing factor 1 (CRF1) and orexin (B13118510) OX1 receptors. Cocaine binding to σ1R within these complexes can sensitize the cellular response to CRF and orexin-A. bioscientifica.com This highlights a complex interplay where cocaine, acting through σ1R, can modulate multiple neurotransmitter and neuropeptide systems involved in stress and reward.

Effects on Sodium Channels and Local Anesthetic Mechanisms (Molecular Basis)

This compound's local anesthetic properties stem from its ability to block voltage-gated sodium channels (Navs). mdpi.comnih.gov This action inhibits the propagation of electrical impulses in nerve cells. mdpi.com The mechanism involves cocaine reversibly binding to the sodium channel protein, which prevents the influx of sodium ions necessary for membrane depolarization and the generation of an action potential. drugbank.com

At the molecular level, cocaine is thought to enter the sodium channel pore and bind to a specific site. mdpi.com Studies on human heart sodium channels (Nav1.5) suggest that cocaine preferentially binds to the open or inactivated states of the channel, with a much lower affinity for the resting state. nih.gov This state-dependent binding results in a use-dependent block, where the inhibition is more pronounced during rapid, repetitive stimulation of the nerve, as seen with high-frequency nerve firing. nih.gov

The binding site for local anesthetics, including cocaine, is located within the channel's pore. Cryo-electron microscopy structures and mutagenesis studies have revealed that Navs possess side fenestrations opening into the membrane, which likely serve as an entry pathway for lipid-soluble drugs like cocaine to access the binding site and induce a tonic block. nih.govresearchgate.net Mutation of specific amino acid residues, such as a conserved aromatic residue (Y1767) in the D4S6 segment of the Nav1.5 channel, has been shown to weaken the binding of cocaine, confirming the importance of this region for its anesthetic action. nih.gov The interaction of cocaine with the channel stabilizes it in an inactive state, preventing its return to the resting state and thus blocking nerve conduction. mdpi.com

Neurotrophic Factor Signaling (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Cocaine administration has been shown to induce significant, though complex, changes in brain-derived neurotrophic factor (BDNF) signaling in preclinical models. BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.

Acute, non-contingent administration of cocaine leads to an increase in bdnf mRNA and protein levels in brain regions such as the nucleus accumbens (NAc), dorsal striatum, and prefrontal cortex (PFC). nih.gov Specifically, a single cocaine injection can cause a transient rise in bdnf mRNA within an hour in the NAc, followed by an increase in BDNF protein levels after two hours. nih.gov In the PFC, the elevation of bdnf mRNA is more rapid and sustained. nih.gov

In the context of self-administration models, which more closely mimic addiction, patterns of BDNF expression are also altered. Limited access cocaine self-administration results in transient increases in BDNF protein in the NAc immediately after the final session, with elevations in the medial prefrontal cortex (mPFC) and ventral tegmental area (VTA) observed during withdrawal. nih.gov With extended access self-administration, time-dependent increases in BDNF protein are seen in the NAc, VTA, and amygdala during withdrawal, correlating with the incubation of craving. nih.gov

Prenatal exposure to cocaine also has lasting effects on BDNF signaling. Studies in rats have shown that prenatal cocaine exposure can enhance BDNF-TrkB (the primary receptor for BDNF) signaling in the hippocampus and prefrontal cortex of offspring. plos.org This is not due to an increase in the expression of BDNF or TrkB, but rather an increased affinity of BDNF for its TrkB receptor, leading to heightened downstream signaling. plos.org This suggests a compensatory upregulation of BDNF signaling in response to cocaine-induced deficits in excitatory neurotransmission during development. plos.org

Metabolic Transformations and Pharmacological Activity of Metabolites (Preclinical Context)

This compound undergoes extensive metabolism in the body, resulting in the formation of several metabolites, some of which are pharmacologically active. mdpi.comdrugbank.com These metabolic processes primarily occur in the liver and plasma. mdpi.comdrugbank.com

Hydrolysis to Benzoylecgonine (B1201016) and Ecgonine (B8798807) Methyl Ester

The two primary routes of cocaine metabolism involve hydrolysis, leading to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME). mdpi.com

Benzoylecgonine (BE): This major metabolite is formed through the hydrolysis of the methyl ester group of cocaine. This process can occur spontaneously at physiological pH or be catalyzed by human carboxylesterase-1 (hCE-1) in the liver. mdpi.com Preclinical studies have shown that BE is largely inactive as a local anesthetic and lacks significant neuroactive properties at relevant concentrations. nih.gov In squirrel monkeys, benzoylecgonine had no effect on blood pressure or heart rate at doses up to 10.0 mg/kg. nih.gov

Ecgonine Methyl Ester (EME): EME is produced by the hydrolysis of the benzoyl ester linkage of cocaine. researchgate.net This reaction is mediated by plasma cholinesterase and liver carboxylesterase type 2 (hCE-2). mdpi.comnih.gov Similar to BE, EME is considered a pharmacologically inactive metabolite. nih.gov Studies in squirrel monkeys demonstrated that EME did not affect cardiovascular parameters at doses comparable to active cocaine doses. nih.gov Preclinical research in dogs and rabbits has confirmed that EME is a major metabolite of cocaine, persisting in urine for an extended period. nih.gov

Formation of Cocaethylene in Ethanol (B145695) Co-exposure

When cocaine and ethanol are consumed concurrently, a unique and pharmacologically active metabolite, cocaethylene, is formed in the liver. drugbank.comnih.gov This occurs through a transesterification reaction where the methyl group of cocaine is replaced by an ethyl group from ethanol, a process catalyzed by human carboxylesterase-1 (hCE-1). mdpi.comnih.gov

Norcocaine (B1214116) Formation via N-Demethylation

A minor but significant metabolic pathway for cocaine is N-demethylation, which results in the formation of norcocaine. mdpi.com This process accounts for approximately 5% of the absorbed cocaine and is catalyzed by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 in humans. mdpi.comsmolecule.commdpi.com

Norcocaine is pharmacologically active and can cross the blood-brain barrier. smolecule.comattolife.co.uk Preclinical studies have indicated that norcocaine possesses local anesthetic effects and is an effective inhibitor of noradrenaline reuptake. mdpi.com In squirrel monkeys, norcocaine was found to increase blood pressure, although it was less potent than cocaine in this regard and did not affect heart rate at the doses tested. nih.gov The formation of norcocaine is the initial step in a bioactivation pathway that can lead to hepatotoxic metabolites. nih.gov In vitro studies using mouse hepatic microsomes have identified two pathways for norcocaine formation: a direct N-demethylation by cytochrome P-450 and a two-step reaction involving the formation of a cocaine N-oxide intermediate by FAD-containing monooxygenase, which is then N-demethylated to norcocaine by cytochrome P-450. nih.gov

Advanced Analytical Methodologies for Cocaine Hydrochloride Analysis

Chromatographic Techniques and Method Validation

Chromatography is a cornerstone of forensic drug analysis, enabling the separation of cocaine hydrochloride from adulterants, diluents, and by-products. Method validation is a critical component of these analyses, ensuring the reliability and accuracy of the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. spiedigitallibrary.orgnih.gov It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. scielo.br The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification.

GC-MS is particularly valuable for identifying volatile organic compounds that may be present in seized this compound samples, which can provide clues about the manufacturing process. spiedigitallibrary.org For instance, the analysis of occluded solvents in the crystal matrix of this compound can help establish the makeup of solvents used in its illicit production. nih.gov Static headspace GC-MS (HS-GC-MS) is a specific application used for this purpose. nih.govacs.org

Method validation for GC-MS analysis of this compound involves assessing parameters such as linearity, precision, and selectivity. scielo.br For example, a validated method for quantifying minor alkaloids in cocaine samples using GC with a flame ionization detector (GC-FID), a related technique, demonstrated linearity with a determination coefficient (R²) of ≥ 0.998 and a relative standard deviation lower than 10% for precision. scielo.br While GC-FID is used for quantification, GC-MS is often employed for confirmation of identity. scielo.brdoaj.org

Table 1: Exemplary GC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | DB1-MS methyl siloxane, 35 m × 200 µm (inner diameter) × 0.33 µm film thickness | scielo.br |

| Injection Volume | 1.0 µL | scielo.br |

| Split Ratio | 50:1 | scielo.br |

| Injector Temperature | 230 °C | scielo.br |

| Oven Temperature Program | 160 °C for 1 min, 4.0 °C/min to 200 °C, 6.0 °C/min to 275 °C for 6.5 min | scielo.br |

| Carrier Gas | Helium | scielo.brresearchgate.net |

| Flow Rate | 1.2 mL/min | scielo.br |

| Detector Temperature (FID) | 320 °C | scielo.br |

| Mass Spectrometer (MS) | Agilent 5973 Inert (70 eV) | scielo.br |

| This table presents a representative set of conditions and is not exhaustive. |

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, CAD)

High-Performance Liquid Chromatography (HPLC) is another principal separation technique in forensic drug analysis. unodc.org It is particularly suitable for non-volatile or thermally unstable compounds, which can be a limitation of GC. For this compound analysis, reversed-phase chromatography is commonly recommended, with a bonded octadecyl silica (B1680970) (C18) column being a versatile choice. unodc.org

HPLC systems are often coupled with various detectors for the identification and quantification of this compound and its adulterants. tandfonline.com

Ultraviolet (UV) Detection: UV detectors are widely used and measure the absorbance of UV light by the analyte at a specific wavelength. researchgate.net For cocaine, detection is often performed at wavelengths around 230 nm or 274 nm. tandfonline.comresearchgate.net

Charged Aerosol Detection (CAD): CAD is a universal detection technique that can be used for compounds that lack a UV chromophore. researchgate.netnih.gov It provides a response that is proportional to the mass of the analyte, making it useful for quantifying a wide range of substances. researchgate.net HPLC methods have been developed using both UV and CAD detectors in series to provide comprehensive analysis. researchgate.netacs.org

Method validation for HPLC includes assessing linearity, precision, and accuracy. tandfonline.comresearchgate.net For example, a micro-HPLC method for this compound and its adulterants was validated with a five-level calibration for this compound in the range of 25 to 500 mg/L. tandfonline.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Phenomenex Kinetex HILIC (150 mm × 4.6 mm ID; 2.6 µm) | researchgate.net |

| Mobile Phase | Acetonitrile: 10 mM ammonium (B1175870) acetate (B1210297) pH 6.3 (75:25 v/v) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Oven Temperature | 30 °C | researchgate.net |

| UV Detection Wavelength | 200 nm | researchgate.net |

| CAD Nitrogen Pressure | 35 psi | researchgate.net |

| This table provides an example of HILIC-HPLC conditions; reversed-phase conditions are also common. |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of liquid chromatography that is particularly effective for the separation of polar compounds. researchgate.netrsc.org It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. scispace.com HILIC has been successfully applied to the analysis of cocaine and its metabolites, offering an alternative to traditional reversed-phase chromatography. nih.govnih.gov

One of the advantages of HILIC is its ability to improve the retention of very polar analytes that are poorly retained in reversed-phase systems. scispace.com HILIC can be coupled with mass spectrometry (HILIC-MS/MS) for highly sensitive and selective analysis. nih.gov A validated HILIC-MS/MS method for cocaine and its metabolites in hair samples demonstrated linearity with correlation coefficients greater than 0.99. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the presumptive identification of this compound. unodc.orgscielo.br In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

The separated spots are visualized, often under UV light at 254 nm, and their retention factor (Rf) values are compared to those of known standards. scirp.org While traditionally considered a qualitative or semi-quantitative technique, advancements have been made to use TLC for quantitative analysis, for example, by coupling it with mass spectrometry (TLC-EASI-MS) or using digital imaging and multivariate calibration. scirp.orgresearchgate.net

Spectroscopic Techniques for Identification and Quantification

Spectroscopic techniques are instrumental in the identification and quantification of this compound by analyzing its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for the quantitative analysis of this compound. scielo.org.co It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. researchgate.net

For this compound, the UV spectrum typically exhibits absorption maxima that can be used for quantification. researchgate.net For instance, a method was developed for the quantitative assay of this compound in a polymer matrix by measuring the absorption at 233 nm in a sulfuric acid solution. scielo.org.co This method demonstrated linearity between 4 and 20 ppm with detection and quantification limits of 1.6 and 4.0 ppm, respectively. scielo.org.co

Derivative Spectroscopy is an enhancement of conventional UV-Vis spectrophotometry that can improve the resolution of overlapping spectral bands and increase the sensitivity and selectivity of the analysis. tandfonline.comresearchgate.net By calculating the first, second, or higher-order derivatives of the absorption spectrum, subtle spectral features can be amplified, allowing for the simultaneous determination of cocaine in the presence of adulterants like lidocaine (B1675312) and procaine. tandfonline.comhud.ac.uk For example, a second-derivative spectrophotometric method has been developed to quantify cocaine by measuring the amplitude difference between a maximum at 291 nm and the baseline, even in the presence of lidocaine. tandfonline.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy (ATR-FTIR)

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques for the analysis of this compound. researchgate.netct.gov Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal to no preparation. researchgate.netct.gov This makes it a rapid and efficient tool for forensic laboratories.

FTIR spectroscopy is especially useful in differentiating between this compound and its free base form (crack cocaine). ct.gov The spectra of these two forms show distinct differences. For instance, this compound exhibits strong absorption bands at approximately 1728 and 1712 cm⁻¹ corresponding to the stretching vibrations of its two carbonyl groups, and at 1265, 1230, and 1105 cm⁻¹ due to acetate C-O stretching. researchgate.net A key distinguishing feature is the absence of a band around 2500 cm⁻¹ (related to the N-H bond) in the spectrum of the free base, which is present in the hydrochloride form. researchgate.net

The combination of ATR-FTIR with chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, has proven effective for both qualitative and quantitative analysis of seized cocaine samples. researchgate.netnih.gov These statistical methods can help to identify trends, classify samples, and quantify the concentration of this compound and common adulterants like phenacetin, benzocaine, caffeine, and lidocaine. researchgate.netnih.gov Studies have demonstrated that this approach can achieve good prediction accuracy for cocaine concentration in seized powders. researchgate.net

Key IR Spectral Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1728 & 1712 | C=O stretching of carbonyl groups researchgate.net |

| ~1265, 1230, 1105 | C-O stretching of acetate researchgate.net |

| ~1071, 1026, 729 | Benzene ring stretching and bending researchgate.net |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is another vibrational spectroscopic technique that provides detailed chemical information and is highly specific. optica.orgspectroscopyonline.com It is non-destructive and can be used for in-situ analysis, even through transparent containers, which is a significant advantage in forensic science for maintaining the chain of custody. optica.org The Raman spectrum of this compound is distinctly different from that of its free base and common cutting agents, allowing for clear identification. optica.org Key Raman bands for this compound can be observed at 848, 874, 898 cm⁻¹ (tropane ring C-C stretching), 1004 cm⁻¹ (aromatic ring symmetric stretching), 1278 cm⁻¹ (C-N stretching), and 1605 and 1712 cm⁻¹ (C=C and C=O stretching). spectroscopyonline.com

To overcome limitations in detecting trace amounts of cocaine, Surface-Enhanced Raman Scattering (SERS) has been employed. oceanoptics.comalbany.edualbany.edu SERS utilizes metallic nanoparticles (typically gold or silver) to dramatically amplify the Raman signal of molecules adsorbed onto their surface. oceanoptics.com This enhancement allows for the detection of this compound at forensically relevant, low concentrations (parts-per-million to parts-per-billion). oceanoptics.commdpi.com The technique has shown high sensitivity and specificity, making it a promising tool for trace-level detection in complex samples. albany.edumdpi.com

Characteristic Raman Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 848, 874, 898 | C-C stretching (Tropane ring) spectroscopyonline.com |

| 1004 | Symmetric stretching (Aromatic ring) spectroscopyonline.com |

| 1278 | C-N stretching spectroscopyonline.com |

| 1605 | C=C stretching spectroscopyonline.com |

Electrochemical and Sensor-Based Detection Systems (e.g., Ion-Selective Field-Effect Transistors - ISFET)

Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting this compound. These systems work by measuring changes in electrical properties (like current or potential) that occur when the target analyte interacts with a specially designed sensor surface.

One notable example is the Ion-Selective Field-Effect Transistor (ISFET). An ISFET is a type of transistor that is sensitive to the concentration of a particular ion in a solution. sensor-test.de Cocaine-sensitive ISFETs have been developed that show a linear response to this compound over a significant concentration range. nih.gov These sensors can provide fast response times, typically within seconds. nih.gov

Other electrochemical approaches include the use of aptamer-based sensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets, including cocaine. nih.gov When integrated into an electrochemical platform, the binding of cocaine to the aptamer can trigger a measurable change in the electrochemical signal. nih.gov These sensors have demonstrated the ability to detect cocaine in complex matrices like undiluted blood serum and simulated sweat. nih.govbiorxiv.org Molecularly imprinted polymers (MIPs) are also used to create selective recognition sites for cocaine on electrode surfaces, enabling sensitive detection. researchgate.net

Comparison of Electrochemical Sensor Platforms for Cocaine Detection:

| Sensor Type | Principle | Reported Performance |

|---|---|---|

| ISFET | Potentiometric detection based on ion-selective membrane. nih.gov | Linear range of ~3 x 10⁻⁶ to 2 x 10⁻² M. nih.gov |

| Aptamer-based | Conformational change of aptamer upon cocaine binding alters electrochemical signal. nih.gov | Real-time detection in complex media like blood serum. nih.gov |

| MIP-based | Selective binding of cocaine to synthetic polymer cavities on an electrode. researchgate.net | Detection in saliva and river water with good recoveries. researchgate.net |

Forensic Chemical Analysis and Origin Determination: Impurity Profiling and Occluded Solvent Analysis

The chemical profile or "signature" of a seized cocaine sample can provide valuable intelligence for law enforcement. unodc.orgunodc.org This profile is determined by analyzing the unique combination of impurities present, which can include naturally occurring alkaloids from the coca plant, by-products from the manufacturing process, and residual solvents trapped within the this compound crystals. unodc.orgnih.govnih.gov

Analysis of Alkaloidal Impurities and Synthetic By-products

Illicitly produced cocaine is never entirely pure and contains a variety of minor alkaloids that are co-extracted from the coca leaf. asme.org The presence and relative abundance of these alkaloids can provide clues about the manufacturing process and potentially the variety of coca leaf used. asme.orgscielo.br Common alkaloidal impurities include cis- and trans-cinnamoylcocaine (B1231261), tropacocaine, and truxillines. asme.orgscielo.br

The manufacturing process itself can introduce synthetic by-products. For instance, incomplete esterification during the purification of ecgonine (B8798807) can result in impurities like ecgonine, methylecgonine (B8769275), and benzoylecgonine (B1201016). asme.org The analysis of these impurities is typically carried out using chromatographic techniques, most notably gas chromatography coupled with mass spectrometry (GC-MS). nih.govscielo.br

Common Alkaloidal Impurities in Illicit Cocaine:

| Impurity | Origin | Significance |

|---|---|---|

| cis- and trans-Cinnamoylcocaine | Naturally occurring in coca leaves. asme.org | Can be used for sample comparison and to indicate natural origin. asme.org |

| Truxillines | Naturally occurring in coca leaves. wiley.com | Abundance can be an indicator of geographical origin (e.g., Colombia vs. Peru vs. Bolivia). wiley.com |

| Tropacocaine | Naturally occurring in coca leaves. scielo.br | Relative amount can indicate the variety of coca leaf used. scielo.br |

| Ecgonine, Methylecgonine, Benzoylecgonine | Decomposition products or result of incomplete esterification. asme.org | Provides information about the purification process and age/storage of the sample. asme.org |

Geographical Origin Determination Based on Chemical Fingerprinting

Chemical fingerprinting aims to link a cocaine sample to a specific geographical region of production. wiley.comresearchgate.net This is achieved by analyzing a combination of chemical markers. The relative ratios of minor alkaloids, particularly the truxillines, have been shown to correlate with the country of origin, with different profiles observed for cocaine from Colombia, Peru, and Bolivia. wiley.com

In addition to alkaloidal impurities, the analysis of occluded solvents provides crucial information. nih.govquizlet.com These are residual solvents that become trapped within the crystal structure of this compound during its precipitation from a solution. nih.gov The types and ratios of these solvents, such as acetone, methyl ethyl ketone, ethyl acetate, and various hydrocarbons, can reflect the specific clandestine laboratory practices and the availability of chemical precursors in a particular region. nih.govquizlet.comdea.gov For example, an increase in the identification of ethyl acetate in recent years suggests its increased availability in Colombia. dea.gov

Isotope Ratio Mass Spectrometry (IRMS) is another powerful tool for geographical origin determination. thermofisher.comthermofisher.com By measuring the stable isotope ratios of elements like carbon, nitrogen, hydrogen, and oxygen in the cocaine molecule, scientists can trace it back to the environmental conditions of the region where the coca plant was grown. thermofisher.comthermofisher.com

Methodological Considerations for Complex Matrix Analysis (e.g., Synthetic Polymers, Seized Materials)

Analyzing this compound in complex matrices presents unique challenges. Seized materials are often not pure but are mixtures containing adulterants, diluents, and other substances. scielo.brscielo.br Furthermore, cocaine is sometimes concealed within complex materials like synthetic polymers or dissolved in liquids to avoid detection. researchgate.netuantwerpen.be

For these complex samples, robust analytical methods are required. Vibrational spectroscopy techniques like ATR-FTIR and Raman are advantageous because they can often analyze the material directly with minimal sample preparation. researchgate.netspectroscopyonline.com However, high concentrations of cutting agents or the matrix material itself can interfere with the analysis. wcoomd.org In such cases, chemometric data processing can help to deconvolve the complex spectra and isolate the signal of this compound. researchgate.netnih.gov

Electrochemical methods have also proven effective for analysis in complex matrices. uantwerpen.bersc.org For example, square-wave voltammetry combined with a data analysis algorithm has been used to successfully detect cocaine in colored cocaine-metal complexes and herbal powders where colorimetric tests failed. uantwerpen.be

When cocaine is incorporated into a solid matrix like a synthetic polymer, extraction techniques may be necessary prior to analysis. researchgate.net Molecularly imprinted polymers (MIPs) have been developed for the selective solid-phase extraction of cocaine from complex samples like hair extracts, allowing for cleaner analysis by subsequent techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The choice of analytical strategy must therefore be tailored to the specific nature of the complex matrix being investigated.

Future Directions in Cocaine Hydrochloride Research

Advancements in Synthetic Chemistry and Stereoselective Routes

While cocaine is naturally derived, the total synthesis of cocaine hydrochloride and its various stereoisomers remains a significant area of chemical research. Modern synthetic strategies are increasingly focused on efficiency and stereocontrol, moving away from plant-based precursors. A key intermediate in many synthetic pathways is 2-carbomethoxytropinone (2-CMT). google.com The reduction of 2-CMT is a critical step, with methods like using sodium amalgam under controlled pH conditions being explored to produce ecgonine (B8798807) methyl ester, a direct precursor to cocaine. google.com

Recent advancements emphasize enantioselective approaches to produce specific stereoisomers, as only the natural (-)-cocaine form is associated with its characteristic biological activity. nih.gov For example, the enantioselective deprotonation of the symmetric tropanone using a chiral lithium amide base allows for the synthesis of the unnatural (+)-cocaine enantiomer, and by extension, the natural (-)-cocaine by using the opposing chiral base. scribd.com Other innovative strategies have utilized N-benzyl D-glutamic acid as a chiral starting material to control the stereochemistry of all chiral centers in the final molecule. scribd.com Furthermore, cycloaddition reactions, such as those involving nitrones, have been optimized to construct the core tropane (B1204802) ring system with precise stereochemical control. nih.gov A notable synthesis involved a cocaine benzoylthio ester analogue, starting from (-)-cocaine hydrochloride, to facilitate the development of catalytic monoclonal antibodies for cocaine degradation. acs.org These sophisticated routes not only demonstrate chemical ingenuity but also provide access to unnatural stereoisomers and analogues crucial for detailed structure-activity relationship studies. scribd.comresearchgate.net

Deeper Elucidation of Molecular and Cellular Mechanisms beyond Transporter Inhibition